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Compound of Interest

Compound Name:
R(-)-Dihydro-5-trityloxymethyl-

2(3H)-furanone

CAS No.: 78158-90-4

Cat. No.: B1601387 Get Quote

Executive Summary & Technical Definition
Subject: (R)-Trityl-Lactone Systematic Name: (5R)-5-[(triphenylmethoxy)methyl]dihydrofuran-

2(3H)-one CAS Registry Number: 78158-90-4 Role: Critical chiral building block in the

synthesis of statins (e.g., Rosuvastatin) and natural products.[1] It serves as a masked diol

equivalent, offering steric bulk via the trityl group to direct further stereoselective

transformations.[1]

This guide provides authoritative optical rotation reference values, experimental protocols for

verification, and a comparative analysis against key precursors to ensure enantiomeric purity

during drug development workflows.

Reference Specifications: Optical Rotation Data
The following data points serve as the primary quality control (QC) standards for identifying and

assessing the optical purity of (R)-trityl-lactone.
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Parameter Value Conditions

Specific Rotation -26.0° ± 1.0°

Concentration: 1.0 g/100 mL

(c=1.0)Solvent:

Dichloromethane

(CH₂Cl₂)Temp: 20 °CLight

Source: Sodium D-line (589

nm)

Comparative Reference Values (Precursors & Analogs)
To validate the synthesis pathway, compare the product's rotation against its immediate chiral

precursor, (S)-Trityl Glycidyl Ether.[1] A sign inversion (positive to negative) typically indicates

successful lactonization and stereochemical retention/inversion depending on the specific

pathway.

Compound CAS
Specific
Rotation Solvent Note

(R)-Trityl-

Lactone
78158-90-4 -26.0° CH₂Cl₂ Target Product

(S)-Trityl Glycidyl

Ether
65291-30-7 +10.0° to +12.0° CHCl₃

Common

Precursor

(S)-Trityl-Lactone (Enantiomer)
+26.0°

(Theoretical)
CH₂Cl₂ Enantiomer
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Critical Insight: The trityl group is bulky and lipophilic. Small changes in solvent (e.g., switching

from Methylene Chloride to Chloroform) can induce solvatochromic shifts or minor

conformational changes that affect the magnitude of rotation, though the sign usually remains

constant for this rigid lactone scaffold.

Experimental Protocol: Self-Validating Polarimetry
Objective: Accurate determination of enantiomeric purity using specific rotation.

Reagents & Equipment[5][6]
Polarimeter: Digital polarimeter with sodium lamp (589 nm).

Solvent: HPLC-grade Dichloromethane (stabilized with amylene to prevent acidity).

Cell: 1.0 dm (100 mm) quartz cell, thermostated to 20°C.

Step-by-Step Workflow
Blanking: Fill the clean cell with pure CH₂Cl₂. Ensure no air bubbles are trapped in the light

path. Zero the instrument.

Sample Preparation:

Weigh exactly 100 mg of the dried (R)-trityl-lactone sample.[1]

Transfer to a 10 mL volumetric flask.

Dissolve and dilute to the mark with CH₂Cl₂. Mix thoroughly.

Note: Ensure the sample is fully dissolved; trityl compounds can crystallize or form

supersaturated solutions easily.
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Measurement:

Rinse the cell with a small volume of the sample solution.

Fill the cell with the sample solution.

Allow 2 minutes for thermal equilibration to 20°C.

Record 5 consecutive readings and calculate the average observed rotation (

).

Calculation:

Where

= 1.0 dm and

= 1.0 g/100 mL.[2]

Validation:

If

deviates by >5% from -26°, check for:

Residual Solvent: Run NMR to ensure dryness.

Trityl Cleavage: Check TLC for free trityl alcohol (triphenylmethanol), which is achiral

and will dilute the rotation value.

Synthesis & Causality Visualization
The following diagram illustrates the logical flow of chirality from the precursor to the final

lactone. The specific rotation values act as "checkpoints" at each stage.
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Figure 1: Chiral logic flow. The transition from a positive rotation (+12°) in the ether to a

negative rotation (-26°) in the lactone confirms the formation of the rigid cyclic core.

Comparative Analysis: Performance vs. Alternatives
When selecting a protecting group for the lactone intermediate, the Trityl group offers distinct

advantages and disadvantages compared to Silyl (TBS) or Benzyl (Bn) protection.

Feature (R)-Trityl-Lactone (R)-TBS-Lactone (R)-Benzyl-Lactone

Crystallinity

High (Purification via

recrystallization is

easier)

Low (Often requires

chromatography)
Moderate

Acid Stability
Low (Cleaves easily

with weak acid)

Moderate (Requires

F- or strong acid)

High (Requires

Hydrogenolysis)

Atom Economy
Low (Massive

protecting group)
Moderate High

Optical Rotation

Magnitude
Moderate (-26°) Low (-5° to -10°) High (-30° to -40°)

Scientist's Note: The high crystallinity of the trityl derivative often allows for the enrichment of

enantiomeric excess (ee) simply by recrystallization, a feature not easily accessible with the

oily TBS-protected analogs. This makes the specific rotation check even more critical as a

quick purity test before proceeding to expensive coupling steps in statin synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://cymitquimica.com/cas/76-83-5/
https://cymitquimica.com/cas/76-83-5/
https://www.masterorganicchemistry.com/2017/02/07/optical-rotation-optical-activity-and-specific-rotation/
https://en.wikipedia.org/wiki/Specific_rotation
https://www.benchchem.com/product/b1601387?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/76-83-5/
https://www.masterorganicchemistry.com/2017/02/07/optical-rotation-optical-activity-and-specific-rotation/
https://en.wikipedia.org/wiki/Specific_rotation
https://www.benchchem.com/product/b1601387#specific-optical-rotation-reference-values-for-r-trityl-lactone
https://www.benchchem.com/product/b1601387#specific-optical-rotation-reference-values-for-r-trityl-lactone
https://www.benchchem.com/product/b1601387#specific-optical-rotation-reference-values-for-r-trityl-lactone
https://www.benchchem.com/product/b1601387#specific-optical-rotation-reference-values-for-r-trityl-lactone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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